Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C9H13BrN2O2 . It has an average mass of 261.116 Da and a monoisotopic mass of 260.016022 Da .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A unique fragment combination mode [NC] + [CC] + [N] has been described that produces multi-substituted Pyrazoles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.7±0.1 g/cm3, a boiling point of 331.1±22.0 °C at 760 mmHg, and a flash point of 154.1±22.3 °C . Its exact mass is 217.969086 and it has a LogP value of 1.90 .
Scientific Research Applications
Synthesis and Industrial Applications
Ethyl 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylate has been explored in the synthesis of various compounds, demonstrating its versatility as an intermediate. For instance, Zhi-li (2007) found that it can be used in the synthesis of new insecticides, such as chlorantraniliprole, through a process characterized by high yield and purity, hinting at its potential for industrial applications due to its simple synthesis process and low cost (Lan Zhi-li, 2007).
Bioactive Derivatives and Antimicrobial Activity
The compound has been studied for its role in the creation of bioactive derivatives. For example, Radwan et al. (2014) designed and synthesized a series of pyrazole derivatives, including this compound, which showed significant antimicrobial activity against a range of bacteria and fungi, indicating its potential as a source for new antimicrobial agents (Radwan, Ghorab, Alsaid, & Alanazi, 2014).
Catalysis and Chemical Transformations
In the realm of catalysis and chemical transformations, this compound has been utilized in various synthesis processes. Prabakaran et al. (2012) demonstrated its use in the synthesis of pyrazole-4-carboxylates using indium bromide catalysts, highlighting the regio-selective cyclization products that can be obtained under specific conditions (Prabakaran, Khan, Jin, & Manivel, 2012).
Structural and Spectral Studies
The compound has also been a subject of interest in structural and spectral studies. Viveka et al. (2016) conducted a study focusing on the synthesis, spectroscopic, and structural analysis of a pyrazole ester derivative, contributing to a deeper understanding of its chemical properties and potential applications in various scientific fields (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mode of Action
It’s worth noting that the pyrazole moiety is a core element in many compounds with diverse biological activities . The compound likely interacts with its targets, leading to changes at the molecular level that result in its biological effects.
Biochemical Pathways
Given the broad range of activities exhibited by pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Based on the known activities of pyrazole derivatives, it can be inferred that the compound may have a range of potential effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage temperature can affect the stability of certain compounds . .
Properties
IUPAC Name |
ethyl 5-bromo-1-propan-2-ylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFFWXCMGUSKSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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